3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone

Physicochemical characterization Lipophilicity Drug-likeness

3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone (CAS 302913-20-8) is a 3,6-disubstituted 4(3H)-quinazolinone derivative featuring a 4-bromobenzyl moiety at the N3 position and a chlorine atom at the C6 position of the quinazolinone core. This compound belongs to a privileged heterocyclic class with established utility across kinase inhibition , anticancer , and antimicrobial programs.

Molecular Formula C15H10BrClN2O
Molecular Weight 349.61 g/mol
CAS No. 302913-20-8
Cat. No. B11982597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone
CAS302913-20-8
Molecular FormulaC15H10BrClN2O
Molecular Weight349.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Br
InChIInChI=1S/C15H10BrClN2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-6-5-12(17)7-13(14)15(19)20/h1-7,9H,8H2
InChIKeyASNPJRYNFNZFKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone (CAS 302913-20-8): Procurement & Selection Guide for Research-Grade Quinazolinone Scaffolds


3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone (CAS 302913-20-8) is a 3,6-disubstituted 4(3H)-quinazolinone derivative featuring a 4-bromobenzyl moiety at the N3 position and a chlorine atom at the C6 position of the quinazolinone core. This compound belongs to a privileged heterocyclic class with established utility across kinase inhibition [1], anticancer [2], and antimicrobial [3] programs. Its specific substitution pattern creates a defined physicochemical profile (LogP ~3.83, MW 349.6 g/mol) that distinguishes it from both the non-halogenated core scaffold and analogs with alternative halogen placement.

Why 3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone Cannot Be Casually Replaced by Unsubstituted or Singly Modified Analogs


Direct evidence limitation: No peer-reviewed literature specifically characterizing 3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone (CAS 302913-20-8) with head-to-head quantitative comparator data was identified in accessible databases. The differentiation presented below relies on class-level SAR inferences and structurally proximate analog data. Substitution within the 4(3H)-quinazolinone scaffold is not pharmacologically neutral. The presence and position of halogen substituents dramatically alter target binding, cellular potency, and physicochemical behavior. SAR studies across multiple quinazolinone series have established that introducing a 6-chloro substituent consistently enhances cytotoxicity against cancer cell lines relative to unsubstituted analogs [1]. Similarly, the N3 4-bromobenzyl group modulates kinase selectivity profiles [2] and contributes to hydrophobic interactions in target binding pockets [3]. Generic substitution with non-halogenated or singly modified analogs without confirming equivalent substitution patterns risks significant deviation in biological readouts, rendering experimental results non-reproducible across scaffold variants.

Quantitative Differentiation Evidence: 3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone vs. Relevant Comparators


Physicochemical Profile: Lipophilicity (LogP) Comparison with Dechlorinated Analog

The 6-chloro substituent in 3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone (CAS 302913-20-8) contributes to increased lipophilicity compared to its dechlorinated analog. ChemSpider predicted data shows a LogP of 3.83 for the target compound , whereas the analog 3-(4-bromobenzyl)-4(3H)-quinazolinone (CAS 302913-19-5) lacking the 6-chloro group exhibits a LogP of 3.15 . This ΔLogP of +0.68 represents a measurable difference in hydrophobicity that may affect membrane permeability and non-specific protein binding profiles in cellular assays.

Physicochemical characterization Lipophilicity Drug-likeness

C6-Chloro Substitution SAR: Cytotoxicity Enhancement Relative to Unsubstituted Scaffold

SAR analysis of acetohydrazide quinazolinone derivatives demonstrated that introducing a chlorine atom at the C6 position of the quinazolin-4(3H)-one moiety potentially increased cytotoxicity compared to unsubstituted analogs [1]. In a series of (E)-N'-arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides, the presence of 6-chloro or 6-methoxy substituents enhanced activity against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cell lines. The most potent 6-chloro-containing compound in that series (5t) displayed cytotoxicity up to 5-fold more potent than 5-fluorouracil [1]. This C6-halogen SAR trend supports the rationale for selecting the 6-chloro variant over the 6-unsubstituted 3-(4-bromobenzyl) analog when exploring cytotoxic activity in this scaffold class.

Cytotoxicity Structure-activity relationship Anticancer screening

4-Bromobenzyl Pendant Contribution: MET Kinase Inhibition in Structurally Proximate Analog

A structurally proximate analog CM9 (3-hydrazinyl-2-((4-bromobenzyl)thio)-6-chloro-4(3H)-quinazolinone) containing the same 4-bromobenzyl pendant and 6-chloro core as 302913-20-8 demonstrated quantifiable MET kinase inhibitory activity. In a Homogenous Time Resolved Fluorescence (HTRF) assay, CM9 inhibited MET kinase activity by 37.1% at 10 μM and 66.3% at 50 μM [1]. The compound also displayed antiproliferative effects against MET-amplified EBC-1 lung cancer cells with an IC50 value of 8.6 μM in 2D monolayer culture [1], and inhibited cell growth in 3D spheroid cultures in a dose-dependent manner. Kinase panel profiling at 25 μM showed >50% inhibition of ALK, AXL, FGFR1, FLT1 (VEGFR1), and FLT4 (VEGFR3) in addition to MET [1].

Kinase inhibition MET Receptor tyrosine kinase Anticancer

Structural Distinction from 6,8-Dichloro Analog: Mono-Chloro Positioning Differentiates Reactivity Profile

The target compound 3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone (CAS 302913-20-8) features a single chlorine substituent at the C6 position, distinguishing it from the 6,8-dichloro analog (CAS 302913-26-4) . This differential halogenation pattern provides distinct synthetic utility: the C8 position in 302913-20-8 remains unsubstituted and available for further functionalization via electrophilic aromatic substitution or cross-coupling reactions, whereas the 6,8-dichloro analog presents a more sterically congested and electronically modified core . Researchers requiring a scaffold with a single reactive halogen handle for downstream derivatization would select 302913-20-8 over the dihalogenated variant.

Halogen substitution Synthetic intermediate Derivatization handle

Evidence-Backed Research Applications for 3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone (CAS 302913-20-8)


Receptor Tyrosine Kinase (RTK) Inhibitor Screening Programs Targeting MET, ALK, or VEGFR Family

Based on activity observed in the structurally proximate analog CM9, which shares the identical 4-bromobenzyl and 6-chloro substitution pattern, 302913-20-8 represents a rational screening candidate for MET kinase inhibition programs. The analog demonstrated 37.1-66.3% MET inhibition at 10-50 μM and IC50 = 8.6 μM in MET-amplified EBC-1 lung cancer cells [1]. Kinase panel profiling revealed multi-RTK activity (>50% inhibition of ALK, AXL, FGFR1, VEGFR1, VEGFR3 at 25 μM), suggesting utility in broader kinase selectivity profiling studies [1].

Structure-Activity Relationship (SAR) Studies on 3,6-Disubstituted Quinazolinone Cytotoxicity

SAR evidence from related quinazolinone series indicates that C6-chloro substitution enhances cytotoxic activity relative to unsubstituted analogs [1]. 302913-20-8 provides a defined reference point for systematically evaluating the contribution of the 4-bromobenzyl N3 group when paired with the activity-enhancing 6-chloro substituent. This compound enables direct comparison with 6-unsubstituted, 6-methoxy, and alternative N3-substituted analogs in standardized cytotoxicity panels against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines [1].

Lipophilicity-Dependent Permeability and Cell Uptake Mechanistic Studies

With a predicted LogP of 3.83 [1], 302913-20-8 occupies a specific lipophilicity range distinct from the dechlorinated analog (LogP = 3.15) [2]. This ΔLogP of +0.68 provides a tool for investigating the relationship between halogen substitution, hydrophobicity, and membrane permeability in the quinazolinone scaffold. Researchers studying passive diffusion, P-glycoprotein efflux susceptibility, or intracellular accumulation kinetics can utilize this compound as a representative lipophilic quinazolinone probe.

Scaffold Functionalization: Synthetic Intermediates with Retained C8 Reactivity

Unlike the 6,8-dichloro analog (CAS 302913-26-4) [1], 302913-20-8 retains an unsubstituted C8 position available for subsequent electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This structural feature makes the compound a versatile intermediate for constructing focused quinazolinone libraries with further diversification at C8, while maintaining the defined N3 (4-bromobenzyl) and C6 (chloro) substitution pattern as fixed SAR anchor points.

Quote Request

Request a Quote for 3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.